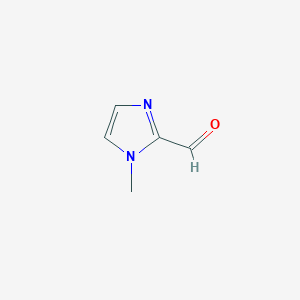

1-Methyl-1H-imidazole-2-carbaldehyde

説明

1-Methyl-2-imidazolecarboxaldehyde is a heterocyclic building block. It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron(III) salts in the presence of air to afford iron(II) complexes. Its vibrational spectral studies have been reported.

作用機序

Target of Action

1-Methyl-1H-imidazole-2-carboxaldehyde, also known as 1-Methyl-2-imidazolecarboxaldehyde, is a heterocyclic building block . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) . These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes . Therefore, the primary targets of this compound are iron (III) salts.

Mode of Action

The compound interacts with its targets, iron (III) salts, through a condensation reaction with tris-(2-aminoethyl)amine (tren) to form tripodal ligands . These ligands then react with the iron (III) salts in the presence of air to form iron (II) complexes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of iron (III) salts to iron (II) complexes

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary molecular effect of the action of 1-Methyl-1H-imidazole-2-carboxaldehyde is the formation of iron (II) complexes from iron (III) salts

Action Environment

The action of 1-Methyl-1H-imidazole-2-carbaldehyde is influenced by environmental factors such as the presence of air, which is necessary for the formation of iron (II) complexes . The compound is also sensitive to air , which may influence its stability. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

生物活性

1-Methyl-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological properties of this compound, summarizing findings from various studies, including its synthesis, biological evaluations, and potential applications.

This compound (C₅H₆N₂O) features a five-membered imidazole ring with a methyl group at the first position and an aldehyde group at the second position. Its molecular weight is approximately 110.11 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit potent antioxidant properties. For instance, in a study evaluating the antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) test, certain derivatives demonstrated significant activity, suggesting their potential use in preventing oxidative stress-related diseases .

2. Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's. A study reported that certain derivatives of this compound showed selective inhibition of acetylcholinesterase (AChE) with moderate potency (IC50 values ranging from 20 to 50 μM) . This selectivity is crucial as it minimizes side effects associated with non-selective inhibitors.

3. Leishmanicidal Activity

The compound has also been investigated for its leishmanicidal properties. In a study focused on functional derivatives of imidazole compounds, several derivatives of this compound demonstrated significant activity against Leishmania species, indicating potential for developing new treatments for leishmaniasis .

4. Metal Chelation and Coordination Chemistry

Due to its imidazole ring, this compound can act as a chelating agent for metal ions. This property has implications in designing ligands for metal complexes used in catalysis and drug delivery systems. The ability to form stable complexes with various metals positions this compound as a candidate for further pharmacological studies.

Synthesis and Evaluation of Derivatives

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities:

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Derivative A | AChE Inhibition | 38.7 | Selective inhibitor |

| Derivative B | Antioxidant Activity | - | ORAC value: 2.31 μmol·Trolox/μmol |

| Derivative C | Leishmanicidal | - | Effective against Leishmania spp. |

This table summarizes key findings from research evaluating the biological activities of synthesized derivatives.

Pharmacokinetic Profile

Studies have indicated that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable pharmacokinetic profile for drug development. This characteristic is beneficial as it reduces the likelihood of drug-drug interactions.

科学的研究の応用

Organic Synthesis

Schiff Base Formation

1-Methyl-1H-imidazole-2-carbaldehyde is commonly used in the synthesis of Schiff bases. These compounds are formed through the condensation reaction between aldehydes and amines. Schiff bases derived from this compound have been studied for their potential applications in catalysis and as ligands in coordination chemistry .

Ligand Development

This compound serves as a precursor for various ligands, particularly those used in metal coordination complexes. For example, it has been utilized to synthesize N,N-dimethyl-N′-(1-methylimidazole-2-ylmethyl)-ethylenediamine, which is important in catalysis and material sciences .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain synthesized derivatives showed significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Research

There is emerging evidence that compounds related to this compound may possess anticancer properties. Some derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents .

Material Science

Catalysts in Organic Reactions

The compound has been investigated for its role as a catalyst in several organic reactions, including the synthesis of complex organic molecules. Its ability to facilitate reactions efficiently makes it valuable in synthetic organic chemistry .

Biomaterials Development

In materials science, this compound has been explored for its potential use in developing biocompatible materials. The compound's structure allows for modifications that can enhance the properties of biomaterials used in medical applications .

Data Table: Applications Overview

Case Studies

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry examined various derivatives of this compound for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the imidazole ring enhanced antibacterial efficacy, suggesting pathways for developing new antibiotics.

Case Study 2: Catalytic Applications

In a research article from Organic Letters, researchers reported the use of this compound as a catalyst in the synthesis of complex organic molecules. The study highlighted its efficiency and selectivity in facilitating reactions under mild conditions, making it a promising candidate for industrial applications.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | H₂O₂ in H₂O at 20°C for 72 h | 1-Methyl-1H-imidazole-2-carboxylic acid | 100% |

Mechanistic Insight : Oxidation proceeds via nucleophilic attack of peroxide on the aldehyde carbonyl, forming a geminal diol intermediate that dehydrates to the carboxylic acid .

Reduction Reactions

The aldehyde group is reduced to primary alcohols using borohydrides or aluminum hydrides.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ in MeOH at 0°C → rt | 1-Methyl-1H-imidazole-2-methanol | 79% |

Key Note : LiAlH₄ may offer higher efficiency but requires anhydrous conditions .

Nucleophilic Addition Reactions

The aldehyde participates in Grignard and organolithium reactions, followed by reductions to stabilize adducts.

Example : Reaction with 4-phenoxyphenylmagnesium bromide yields 2-(4-phenoxyphenyl)-1-methyl-1H-imidazole-2-methanol .

Substitution Reactions on the Imidazole Ring

The imidazole nitrogen undergoes quaternization, facilitating nucleophilic displacement.

Application : Quaternized intermediates serve as precursors for cross-coupling reactions .

Critical Analysis of Reactivity

-

Steric Effects : The methyl group at N-1 hinders electrophilic substitution at C-4/C-5, favoring N-centered reactions .

-

Electronic Effects : The electron-withdrawing aldehyde group deactivates the imidazole ring toward electrophiles but enhances susceptibility to nucleophilic attack .

This compound’s multifunctional reactivity underpins its utility in pharmaceutical intermediates, agrochemicals, and coordination chemistry. Further studies exploring asymmetric catalysis and green synthetic routes are warranted.

特性

IUPAC Name |

1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFLTZXUXZPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160205 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13750-81-7 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-imidazolecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。